Benzodioxole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

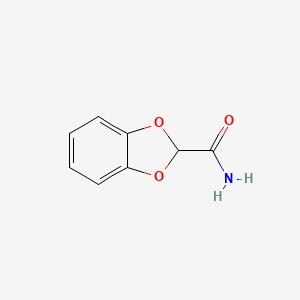

Benzodioxole-2-carboxamide is a heterocyclic organic compound characterized by a benzodioxole core (a benzene ring fused with a 1,3-dioxole ring) and a carboxamide functional group at the 2-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. For instance, derivatives such as compounds 2a and 2b (bearing di-methoxy phenyl amide substituents) demonstrated potent cytotoxicity against multiple cancer cell lines, attributed to structural similarities with combretastatin A-4 (CA-4), a well-known microtubule-targeting anticancer agent .

The carboxamide group is critical to its bioactivity, as it enhances binding affinity to biological targets, stabilizes molecular conformation, and improves solubility compared to non-amide benzodioxole derivatives.

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the potential of benzodioxole derivatives as antidiabetic agents. For instance, a study synthesized various benzodioxole carboxamide derivatives and evaluated their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. The most promising compounds demonstrated significant reductions in blood glucose levels in diabetic mice models, indicating their potential as therapeutic agents for diabetes management .

Key Findings:

- Compounds exhibited IC50 values ranging from 2.57 to 4.28 µg/mL against α-amylase.

- In vivo studies showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL .

Anticancer Applications

Benzodioxole-2-carboxamide derivatives have also been investigated for their anticancer properties. Several studies have reported on their cytotoxic effects against various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells.

Case Study: Cytotoxicity Evaluation

In a study evaluating the anticancer activity of synthesized benzodioxole derivatives, compounds containing the carboxamide functional group showed notable cytotoxicity with IC50 values between 3.94 mM and 9.12 mM against cancer cell lines . Additionally, some derivatives were found to inhibit cell cycle progression at the G2-M phase, suggesting their potential as anticancer agents .

Data Table: Cytotoxic Activity of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (mM) | Mechanism of Action |

|---|---|---|---|

| 2a | Hep3B | 3.94 | Cell cycle arrest |

| 2b | Caco-2 | 4.12 | Induction of apoptosis |

| 5a | HeLa | 9.12 | Inhibition of proliferation |

Antimicrobial Applications

Benzodioxole derivatives have shown promise in antimicrobial research as well. Their structural features allow them to interact with bacterial targets effectively, leading to significant antimicrobial activity against various pathogens.

Research Insights:

- Compounds derived from benzodioxole exhibited activity against both Gram-positive and Gram-negative bacteria.

- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

The antioxidant potential of this compound has been explored through various assays. These compounds demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Antioxidant Evaluation

In vitro studies employed the DPPH assay to assess the antioxidant capacity of synthesized benzodioxole derivatives. Results indicated that certain derivatives were comparable to standard antioxidants like Trolox, showcasing their potential in formulations aimed at reducing oxidative damage .

Data Table: Antioxidant Activity of Benzodioxole Derivatives

| Compound | DPPH Scavenging Activity (%) | EC50 (µg/mL) |

|---|---|---|

| 2a | 78% | 15 |

| 5b | 65% | 20 |

| 6a | 82% | 10 |

Q & A

Q. How can researchers optimize the synthesis of benzodioxole-2-carboxamide derivatives for improved yield and purity?

Basic Research Question

To optimize synthesis, focus on reaction parameters such as temperature, solvent selection, and catalyst use. For example, benzofuran carboxamide derivatives (structurally analogous to benzodioxole compounds) are synthesized via oxidation, reduction, and substitution reactions, where solvent polarity and catalyst efficiency directly impact product yield . Systematic screening of nucleophiles in substitution reactions (e.g., using amines or thiols) can enhance regioselectivity. Purity is improved via recrystallization or chromatography, as demonstrated in the purification of α,β-unsaturated carboxylic acid derivatives .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Basic Research Question

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For resolving aromatic proton environments and confirming substitution patterns. For example, 1H and 13C NMR validated imidazole-benzodioxole hybrids in recent synthesis studies .

- X-ray Crystallography : To determine crystal packing and stereochemistry, as applied to bipyrimidine sulfonamide derivatives .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas, as used for benzofuran carboxamide analogs .

Q. How do methylenedioxy bridges in benzodioxole derivatives influence electronic properties of adjacent functional groups?

Advanced Research Question

The methylenedioxy group (1,3-benzodioxole) alters electron density via resonance and inductive effects. For instance, in α,β-unsaturated carboxylic acids like (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid, the electron-withdrawing nature of the dioxole ring stabilizes the conjugated system, affecting reactivity in Michael addition reactions . Computational methods (e.g., DFT) and UV-Vis spectroscopy can quantify these effects by analyzing charge distribution and absorption spectra.

Q. What methodologies are used to investigate reaction mechanisms involving this compound derivatives?

Advanced Research Question

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to infer mechanisms. For example, Michael addition kinetics using benzodioxole-based substrates reveal nucleophile-dependent selectivity .

- Isotopic Labeling : Track 18O or 2H in intermediates to identify bond-breaking steps.

- Computational Modeling : Transition state analysis via Gaussian or ORCA software validates proposed pathways, as seen in studies of benzofuran carboxamide analogs .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity results)?

Advanced Research Question

Contradictions arise from variables like assay conditions, impurities, or conformational flexibility. Strategies include:

- Systematic Replication : Vary parameters (e.g., solvent, concentration) to isolate confounding factors .

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers.

- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) for consistency, as emphasized in toxicology studies .

Q. What approaches are recommended for designing this compound derivatives as biochemical probes?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., hydroxyl, carboxamide) to correlate structure with target binding. For example, sulfonamide derivatives were optimized via iterative substitution to enhance inhibitory potency .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with proteins.

- In Vitro Assays : Validate probe efficacy using fluorescence polarization or surface plasmon resonance (SPR) .

Q. What challenges arise in synthesizing complex this compound hybrids, and how are they addressed?

Advanced Research Question

Challenges include regioselectivity in multi-step reactions and purification of polar intermediates. Solutions:

- Protecting Groups : Temporarily block reactive sites (e.g., using benzyloxycarbonyl groups) to direct substitution .

- Microwave-Assisted Synthesis : Accelerate reaction times and improve yield, as applied to benzofuran derivatives .

- HPLC Purification : Resolve closely related isomers using C18 columns and gradient elution .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Benzodioxole-2-carboxamide derivatives are often compared to other benzodioxole-based compounds to evaluate the impact of functional groups on pharmacological activity. Below is a detailed comparison based on cytotoxicity data and structural features:

This compound vs. Non-Amide Benzodioxole Derivatives

Evidence from synthetic and biological studies reveals stark differences in potency between amide-containing and non-amide benzodioxole derivatives.

| Compound Class | Example Compounds | Key Structural Feature | IC50 Range (Cancer Cell Lines) | Activity Level |

|---|---|---|---|---|

| This compound | 2a, 2b | Di-methoxy phenyl amide | Not explicitly reported (described as "potent") | High cytotoxicity |

| Non-amide benzodioxoles | 5a–7b | Lacking carboxamide group | 3.94–9.12 mM (HeLa, Caco-2, Hep3B) | Weak cytotoxicity |

Key Findings :

- The carboxamide group in 2a/2b is linked to enhanced anticancer activity, likely due to improved hydrogen bonding with cellular targets (e.g., tubulin in microtubules, analogous to CA-4) .

- Non-amide derivatives (5a–7b) exhibit markedly reduced potency (IC50 in millimolar range), suggesting the amide group is indispensable for target engagement .

Comparison with Other Benzodioxole Analogues

- Ester-containing benzodioxoles : Typically exhibit lower metabolic stability compared to carboxamides due to esterase susceptibility.

- Methoxy-substituted benzodioxoles : While methoxy groups enhance lipophilicity, the absence of a carboxamide limits their interaction with polar residues in target proteins.

Mechanistic and Pharmacokinetic Considerations

- Mechanism : The anticancer activity of this compound derivatives is hypothesized to involve microtubule disruption, akin to CA-4, though further mechanistic studies are needed to confirm this .

Properties

CAS No. |

939-71-9 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

IUPAC Name |

1,3-benzodioxole-2-carboxamide |

InChI |

InChI=1S/C8H7NO3/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4,8H,(H2,9,10) |

InChI Key |

FWSOIIAHHDLMOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC(O2)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.